Piperidine, 1-(3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl)-

概要

説明

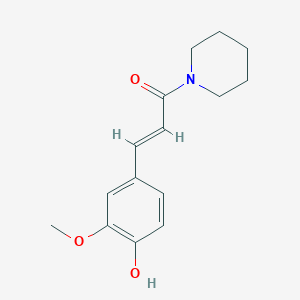

Piperidine, 1-(3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl)-, also known as a derivative of piperidine, is a compound that features a piperidine ring attached to a phenyl group with hydroxy and methoxy substituents. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine, 1-(3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl)- can be achieved through several synthetic routes. One common method involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with piperidine under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

化学反応の分析

Structural Features Governing Reactivity

The compound’s core structure (C₁₅H₁₉NO₃) includes:

-

α,β-Unsaturated ketone : Prone to nucleophilic additions (e.g., Michael additions) and cycloadditions.

-

Phenolic hydroxy group (4-hydroxy-3-methoxyphenyl): Participates in protection/deprotection and electrophilic substitution.

-

Methoxy group : Resists oxidation but can undergo demethylation under acidic conditions.

-

Piperidine ring : Acts as a weak base and may engage in alkylation or acylation reactions .

Esterification and Protection of the Hydroxy Group

The phenolic hydroxy group is acetylated under mild conditions:

Reaction :

| Conditions | Reagents | Yield | Source |

|---|---|---|---|

| Room temperature, 3 h | Acetic anhydride, pyridine | 72% |

This acetylated derivative is critical for subsequent reactions requiring inert hydroxy groups .

Deprotection of Acetylated Derivatives

Acetyl groups are cleaved via acid-catalyzed hydrolysis:

Reaction :

| Conditions | Reagents | Yield | Source |

|---|---|---|---|

| 60°C, 24 h | 3M HCl in acetone | 85% |

This method restores the free phenolic hydroxy group without degrading the α,β-unsaturated ketone .

Nucleophilic Acyl Substitution at the α,β-Unsaturated Ketone

The electron-deficient carbonyl facilitates nucleophilic attacks. For example, HMCP reacts with amines to form enamine derivatives:

Reaction :

| Conditions | Reagents | Notes | Source |

|---|---|---|---|

| Dichloromethane, 3 h | Triethylamine, DMF catalyst | Enhanced regioselectivity observed |

Demethylation of the Methoxy Group

Under strong acids, the methoxy group converts to a hydroxy group:

Reaction :

| Conditions | Reagents | Yield | Source |

|---|---|---|---|

| Reflux, 6 h | 48% HBr in AcOH | 68% |

This reaction expands the compound’s utility in polyphenol synthesis .

Piperidine Ring Functionalization

The tertiary amine undergoes alkylation or acylation:

Reaction :

| Conditions | Reagents | Notes | Source |

|---|---|---|---|

| THF, 0°C | Methyl iodide, NaH | Forms quaternary ammonium salts |

Stability and Degradation

科学的研究の応用

Chemical Properties and Structure

The compound features a piperidine ring attached to a cinnamyl moiety, which contributes to its biological activity. Its structure can be represented as follows:

- IUPAC Name : (E)-3-(4-hydroxy-3-methoxyphenyl)-1-piperidin-1-ylprop-2-en-1-one

- CAS Number : 38448-14-5

- Synonyms : HMCP, 4-hydroxy-3-methoxycinnamylpiperidine

Medicinal Applications

- Antioxidant Activity :

- Antimicrobial Properties :

- Anti-inflammatory Effects :

- Neurological Applications :

Pharmaceutical Research and Development

Piperidine, 1-(3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl)- has been investigated for its structural similarity to existing pharmaceutical agents. Its unique chemical structure allows for modifications that could enhance efficacy or reduce side effects.

Case Studies

作用機序

The mechanism of action of Piperidine, 1-(3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biochemical pathways.

Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

Modulating Gene Expression: Affecting the expression of genes related to inflammation, oxidative stress, and other cellular processes.

類似化合物との比較

Similar Compounds

Curcumin: A natural compound with a similar structure, known for its antioxidant and anti-inflammatory properties.

Ferulic Acid: Another phenolic compound with antioxidant activity.

Eugenol: A methoxyphenol with antimicrobial and antioxidant properties.

Uniqueness

Piperidine, 1-(3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl)- is unique due to its specific combination of a piperidine ring and a phenyl group with hydroxy and methoxy substituents. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

生物活性

Piperidine, 1-(3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl)-, is a compound that has garnered attention for its diverse biological activities. This article explores the synthesis, biological effects, and potential applications of this compound based on various research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C15H19NO3

- CAS Number : 6450018

The compound features a piperidine ring substituted with a propenyl group that includes a 4-hydroxy-3-methoxyphenyl moiety, which is significant for its biological activity.

Synthesis

The synthesis of piperidine derivatives often involves various methods including condensation reactions and modifications of existing piperidine frameworks. For instance, recent studies have highlighted the synthesis of piperidinothiosemicarbazones and their derivatives, showcasing their potential as antitubercular agents and cytotoxic compounds against cancer cells .

Antimicrobial Activity

Piperidine derivatives have shown promising antimicrobial properties. Studies indicate that compounds similar to Piperidine, 1-(3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl)- exhibit selective activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 µg/mL . This selective activity suggests potential for developing targeted therapies against resistant strains of tuberculosis.

Anticancer Properties

Research has demonstrated that piperidine derivatives possess significant cytotoxic effects against various cancer cell lines. For example, compounds derived from piperidine have been shown to enhance the efficacy of established chemotherapeutic agents like doxorubicin by inhibiting P-glycoprotein (P-gp), which is often responsible for drug resistance in cancer cells . The IC50 values for these compounds can be as low as 1.21 µM, indicating strong anticancer potential .

Antioxidant Activity

Piperidine derivatives also exhibit antioxidant properties. Research indicates that certain piperidin-4-one oxime esters derived from vanillin demonstrate superior antioxidant activity compared to standard antioxidants like butylated hydroxy anisole (BHA) . This property is crucial for protecting cells from oxidative stress, which is implicated in various diseases including cancer.

Case Studies

- Tuberculosis Treatment : A study evaluated the efficacy of piperidinothiosemicarbazone derivatives against M. tuberculosis. The results showed that specific derivatives had MIC values significantly lower than traditional treatments, highlighting their potential as new therapeutic agents .

- Cancer Cell Lines : In vitro studies on human cancer cell lines demonstrated that certain piperidine-based compounds not only inhibited cell proliferation but also restored the sensitivity of resistant cancer cells to conventional drugs . These findings support the notion that piperidine derivatives could be pivotal in overcoming drug resistance.

Summary Table of Biological Activities

| Activity Type | Compound Type | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|---|

| Antimicrobial | Piperidinothiosemicarbazones | 0.5 - 4 µg/mL | Effective against M. tuberculosis |

| Anticancer | Piperidine derivatives | IC50 ~ 1.21 µM | Enhances efficacy of doxorubicin |

| Antioxidant | Piperidin-4-one oxime esters | N/A | Superior to BHA in antioxidant tests |

特性

IUPAC Name |

(E)-3-(4-hydroxy-3-methoxyphenyl)-1-piperidin-1-ylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-19-14-11-12(5-7-13(14)17)6-8-15(18)16-9-3-2-4-10-16/h5-8,11,17H,2-4,9-10H2,1H3/b8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSNHZGKSAZOEPE-SOFGYWHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)N2CCCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)N2CCCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38448-14-5 | |

| Record name | 4-Hydroxy-3-methoxycinnamylpiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038448145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。